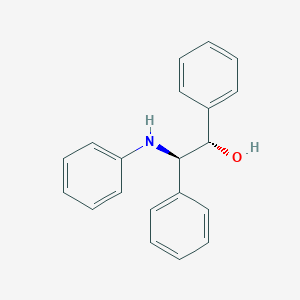

(1S,2R)-2-anilino-1,2-diphenylethanol

Description

Significance of Chiral Amino Alcohols as Versatile Chiral Auxiliaries and Ligands

Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, with at least one stereocenter. Their value in asymmetric synthesis is immense and multifaceted. They serve primarily in two roles: as chiral auxiliaries and as chiral ligands. nih.govresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to form one enantiomer over another. After the reaction, the auxiliary is removed, having imparted its "chiral instructions." Amino alcohols are excellent for this purpose as they can be easily attached to substrates (e.g., via ester or amide linkages) and subsequently cleaved. The fixed spatial relationship between the amino and hydroxyl groups helps to shield one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side.

Chiral Ligands: In catalysis, a small amount of a chiral catalyst can generate large quantities of a chiral product. Chiral amino alcohols are frequently used to create the chiral environment of a metal-based catalyst. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center (such as rhodium, ruthenium, or titanium), forming a rigid, well-defined chiral complex. mdpi.com This complex then activates the substrates and facilitates the reaction, with the ligand's structure dictating the stereochemical outcome.

The 1,2-amino alcohol motif, in particular, is a privileged scaffold found in numerous successful ligands and auxiliaries due to its ability to form a stable five-membered chelate ring with metal centers. nih.gov

Historical Context of (1S,2R)-2-anilino-1,2-diphenylethanol within Chiral Chemistry

The history of this compound is intrinsically linked to the broader development of chiral 1,2-amino alcohols. The scientific fascination with chirality began with Louis Pasteur's separation of tartaric acid enantiomers in 1848. mdpi.com However, the practical application of chiral molecules in synthesis began to flourish much later.

In the latter half of the 20th century, the demand for enantiomerically pure pharmaceuticals drove the rapid expansion of asymmetric synthesis. mdpi.com During this period, researchers identified simple, naturally occurring chiral molecules like amino acids and terpenes as valuable starting points, known as the "chiral pool."

The compound (1S,2R)-2-amino-1,2-diphenylethanol, the parent primary amine of the title compound, emerged as a highly effective and popular chiral building block. Its rigid diphenyl structure provides a well-defined steric environment, making it an excellent controller of stereochemistry.

The development of N-substituted derivatives, such as this compound, represents a logical progression in fine-tuning the electronic and steric properties of the parent molecule. The introduction of a phenyl group on the nitrogen atom (the "anilino" group) significantly increases the steric bulk around the nitrogen center. This modification can enhance the selectivity of catalytic processes by creating a more defined chiral pocket and can also influence the solubility and electronic nature of the resulting metal complexes or auxiliaries. While the parent compound, (1S,2R)-2-amino-1,2-diphenylethanol, is extensively documented, specific research focusing solely on the N-phenyl (anilino) derivative is less common in the literature, suggesting it is a more specialized or less universally applied member of this important family.

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(1S,2R)-2-anilino-1,2-diphenylethanol |

InChI |

InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H/t19-,20+/m1/s1 |

InChI Key |

YSXHSIGXGNGIRZ-UXHICEINSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Physicochemical Properties

Detailed experimental data for (1S,2R)-2-anilino-1,2-diphenylethanol is not widely available in peer-reviewed literature. The properties can be estimated based on its structure and compared to its well-characterized parent compound, (1S,2R)-2-amino-1,2-diphenylethanol.

| Property | This compound (Estimated) | (1S,2R)-2-amino-1,2-diphenylethanol (Experimental) |

| Molecular Formula | C₂₀H₁₉NO | C₁₄H₁₅NO |

| Molecular Weight | 289.37 g/mol | 213.28 g/mol |

| Appearance | Likely a white to off-white solid | White to light yellow crystalline powder |

| Melting Point | Not available | 142-144 °C |

| Solubility | Expected to be soluble in organic solvents like ethanol (B145695), methanol, and dichloromethane (B109758). | Soluble in ethanol. |

| Chirality | Contains two stereocenters (1S, 2R) | Contains two stereocenters (1S, 2R) |

Data for the parent compound sourced from publicly available chemical databases.

Synthesis

The synthesis of (1S,2R)-2-anilino-1,2-diphenylethanol is not commonly detailed in standard literature, but it can be achieved through established organic chemistry methods. Two plausible synthetic routes include:

N-Arylation of the Parent Amino Alcohol: The most direct method would involve the N-arylation of commercially available (1S,2R)-2-amino-1,2-diphenylethanol. This can be accomplished through reactions such as the Buchwald-Hartwig amination, where the primary amine is coupled with a phenyl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable base.

Stereoselective : A more complex approach involves building the molecule from simpler precursors while controlling the stereochemistry. For instance, the asymmetric reduction of an N-phenyl α-amino ketone precursor could yield the desired amino alcohol. Alternatively, a stereoselective addition of a phenyl organometallic reagent to an N-phenyl α-amino aldehyde could also be envisioned. These methods often require the use of chiral catalysts or auxiliaries to set the desired (1S,2R) configuration. researchgate.net

Applications in Asymmetric Synthesis

Asymmetric Synthesis Approaches to Enantiopure this compound

The direct synthesis of the enantiomerically pure this compound is a key focus in asymmetric synthesis. Various strategies have been developed to control the stereochemistry of the molecule during its formation.

Stereodivergent Ring-Opening Reactions of Epoxides for 2-Amino-1,2-diphenylethanol Scaffolds

The ring-opening of epoxides is a powerful and versatile method for the synthesis of β-amino alcohols. rroij.comnih.gov This approach offers a high degree of stereocontrol, allowing for the selective synthesis of different stereoisomers. The reaction of epoxides with amines can be catalyzed by various agents, including zinc(II) perchlorate (B79767) hexahydrate, which has been shown to be highly efficient under solvent-free conditions. nih.gov The regioselectivity of the epoxide ring-opening is influenced by both electronic and steric factors of the epoxide and the amine. nih.gov For instance, the reaction of styrene (B11656) oxide with aromatic amines typically results in nucleophilic attack at the benzylic carbon, while aliphatic amines tend to attack the terminal carbon. nih.gov

The use of chiral epoxides as starting materials allows for the synthesis of enantiomerically pure β-amino alcohols. For example, the reaction of enantiopure monosubstituted epoxides with sodium azide (B81097) can proceed with high regio- and stereoselectivity to produce chiral 1,2-azido alcohols, which can then be reduced to the corresponding 1,2-amino alcohols. scispace.com The stereospecificity of the ring-opening reaction, proceeding via an SN2 mechanism, results in an inversion of configuration at the attacked carbon atom. researchgate.net

| Epoxide | Amine Type | Major Product | Reference |

|---|---|---|---|

| Styrene oxide | Aromatic | Attack at benzylic carbon | nih.gov |

| Styrene oxide | Aliphatic | Attack at terminal carbon | nih.gov |

| Glycidic ethers | Aniline (B41778) | Attack at terminal carbon | nih.gov |

Palladium-Catalyzed Enantioselective Approaches to 2-Amino-1,2-diarylethanols

Palladium-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of complex molecules, including 2-amino-1,2-diarylethanols. nih.govnih.gov These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction. One such approach is the asymmetric arylation of α-keto imines, which provides a direct route to chiral α-amino ketones, versatile precursors to the desired amino alcohols. nih.govrsc.org

The palladium catalyst can play multiple roles in these reactions, including acting as a Lewis acid to promote the in situ formation of the reactive imine intermediate and activating both the imine and the arylating agent for the key carbon-carbon bond-forming step. nih.gov The development of highly enantioselective palladium-catalyzed alkene difunctionalization reactions also offers a promising strategy for the synthesis of chiral heterocyclic compounds with adjacent chiral centers. nih.gov

Chiral Resolution Strategies for this compound

Chiral resolution is a widely used technique for separating a racemic mixture into its individual enantiomers. wikipedia.org This is often necessary when asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.

Diastereomeric Salt Crystallization for Enantiomeric Enrichment

The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. aiche.orgnih.govresearchgate.net The choice of resolving agent is crucial and is often determined empirically. wikipedia.org Common resolving agents include chiral acids like tartaric acid and mandelic acid for resolving racemic amines, and chiral bases for resolving racemic acids. wikipedia.org

The efficiency of the resolution can be influenced by factors such as the solvent system and the stoichiometry of the resolving agent. aiche.org Understanding the solid-liquid phase equilibrium of the diastereomeric salt system through the construction of phase diagrams can aid in optimizing the resolution process. aiche.org In cases where the desired diastereomer is not the less soluble one, kinetic resolution processes can be employed. aiche.orgchemrxiv.orgchemrxiv.org

Enzyme-Mediated Kinetic Resolution of Precursors

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds. nih.govscispace.com This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. rsc.orgnih.govpolimi.it The high enantioselectivity of enzymes often leads to products with very high enantiomeric excess. researchgate.net

Lipases are frequently used to resolve racemic alcohols through enantioselective acylation or deacylation reactions. nih.govrsc.org For the precursors of 2-amino-1,2-diphenylethanol, lipase-catalyzed resolution can be performed on the corresponding amino alcohol or its acylated derivative. rsc.org The choice of acyl donor and solvent can significantly impact the reaction rate and enantioselectivity. nih.gov In some cases, protecting the amino group of the amino alcohol precursor is necessary to achieve a successful resolution.

| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Diacylated 2-amino-1-phenylethanol | Lipase PS or CCL | Deacylation | ~100% | rsc.org |

| N-protected 2-amino-1-phenylethanol | Lipase | Acylation | High | |

| (±)-4 (a 2-phenylethanol (B73330) derivative) | Amano Lipase PS-C II | Acylation | 99.6% for (R)-4 | nih.gov |

Derivatization and Structural Modification of this compound for Enhanced Performance

The derivatization and structural modification of this compound can be employed to enhance its properties for specific applications, such as its use as a chiral stationary phase in chromatography or as a catalyst. nih.govmdpi.com For example, a chiral selector was prepared by reacting (1S,2R)-(+)-2-amino-1,2-diphenylethanol with phenyl isocyanate. nih.gov This derivative was then immobilized on aminated silica (B1680970) gel to create a chiral stationary phase for high-performance liquid chromatography (HPLC). nih.gov The nature of the linker used to immobilize the chiral selector was found to influence the enantioseparation ability of the resulting stationary phase. nih.gov

Structural modifications can also be used to tune the catalytic activity, selectivity, and stability of catalysts derived from this scaffold. the-innovation.orgresearchgate.net By altering the electronic and steric properties of the molecule through the introduction of different functional groups, it is possible to optimize its performance for a particular chemical transformation.

Synthesis of N-Formyl Derivatives as Lewis Basic Organocatalysts

The synthesis of N-formyl derivatives of chiral amino alcohols has emerged as a strategy to create effective Lewis basic organocatalysts. While direct studies on the N-formylation of this compound are not extensively documented in the reviewed literature, the application of a closely related stereoisomer, (1R,2S)-1,2-diphenyl-2-formamidoethanol, highlights the potential of this class of compounds in asymmetric catalysis. This compound has been successfully employed as a Lewis basic organocatalyst in the enantioselective hydrosilylation of ketimines. researchgate.net

The synthesis of such N-formyl derivatives is typically straightforward. The parent amino alcohol is treated with a formylating agent, such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride. The reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. This modification is crucial as the resulting amide can act as a Lewis base, coordinating to reagents like trichlorosilane (B8805176) and facilitating the transfer of a hydride to the substrate, thereby inducing enantioselectivity.

In the case of the hydrosilylation of N-aryl ketimines, the N-formyl amino alcohol catalyst was found to promote the reaction with good yields and moderate to good enantioselectivities. researchgate.net This demonstrates that the N-formyl group, in conjunction with the chiral backbone of the 1,2-diphenylethanol (B1347050) scaffold, can create a chiral environment that effectively controls the stereochemical outcome of the reaction. The development of such organocatalysts is significant as they offer a metal-free alternative for asymmetric transformations. researchgate.net

| Catalyst Precursor | Derivative | Catalytic Application |

| (1R,2S)-2-amino-1,2-diphenylethanol | (1R,2S)-1,2-diphenyl-2-formamidoethanol | Enantioselective hydrosilylation of ketimines |

Preparation of Schiff Base Complexes of this compound for Catalysis

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can coordinate with a wide range of metal ions to form stable complexes. mdpi.comiosrjournals.org These Schiff base metal complexes have found extensive applications in catalysis. mdpi.com While specific literature detailing the preparation of Schiff base complexes directly from this compound is limited, the synthesis of related complexes from chiral diamines such as (1R,2R)-(+)-1,2-diphenylethane-1,2-diamine provides a clear precedent. researchgate.netnih.gov

The general procedure for the synthesis of these Schiff base ligands involves the reaction of the chiral amino compound with a suitable aldehyde, often a salicylaldehyde (B1680747) derivative, in a solvent like ethanol with refluxing. The resulting Schiff base can then be complexed with a variety of transition metal salts (e.g., copper(II), manganese(III), etc.) to yield the corresponding metal complex. researchgate.netiitm.ac.in

These chiral Schiff base complexes have been successfully employed as catalysts in a variety of asymmetric reactions, including epoxidation of alkenes and Diels-Alder reactions. iitm.ac.inglobalresearchonline.net The chirality of the ligand, originating from the 1,2-diphenylethane (B90400) backbone, is transferred to the catalytic center, enabling enantioselective transformations. For instance, manganese(III) Schiff base complexes have shown high efficiency and enantioselectivity in the epoxidation of non-functionalized alkenes. iitm.ac.in

The structural features of the Schiff base ligand, including the substituents on the salicylaldehyde moiety and the nature of the chiral diamine, have a significant impact on the catalytic activity and selectivity of the resulting metal complex. researchgate.net This tunability allows for the optimization of the catalyst for specific applications.

| Chiral Amine Precursor | Aldehyde | Resulting Schiff Base Ligand Type | Potential Catalytic Applications |

| (1R,2R)-(+)-1,2-diphenylethane-1,2-diamine | Salicylaldehyde derivatives | Salen-type ligand | Asymmetric epoxidation, Diels-Alder reactions |

| This compound (proposed) | Salicylaldehyde | Chiral Schiff base ligand | Asymmetric oxidation, reduction, and C-C bond forming reactions |

Immobilization on Solid Supports for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility, as it facilitates catalyst separation, recovery, and reuse, thereby enhancing the sustainability of chemical processes. Chiral amino alcohols, including derivatives of this compound, are excellent candidates for immobilization due to the presence of reactive functional groups (hydroxyl and amino groups) that can be used for covalent attachment to a solid matrix.

A variety of solid supports have been employed for the immobilization of chiral amino alcohol ligands, with silica gel and polystyrene resins being among the most common. nih.govunito.itsemanticscholar.org The choice of support depends on factors such as mechanical and thermal stability, surface area, and compatibility with reaction conditions.

The immobilization process typically involves the functionalization of the solid support with a linker that can react with the amino alcohol. For instance, Merrifield resins (chloromethylated polystyrene) can be reacted with the hydroxyl or amino group of the chiral ligand. nih.gov Alternatively, silica gel can be functionalized with aminopropyl groups, which can then be coupled with a suitably modified catalyst. unito.it

Once immobilized, these heterogeneous catalysts have been successfully applied in various enantioselective reactions. For example, polymer-supported amino alcohols have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, affording the corresponding chiral alcohols with high enantiomeric excess. nih.gov The performance of the heterogeneous catalyst can be influenced by the nature of the support, the degree of cross-linking in polymeric supports, and the length and nature of the linker arm. nih.gov

| Chiral Ligand Type | Solid Support | Immobilization Strategy | Catalytic Application |

| Chiral β-amino alcohols | Polystyrene Resins (e.g., Merrifield resin) | Anchoring via epoxy ring opening or ether linkage | Enantioselective addition of diethylzinc to aldehydes |

| Chiral amino alcohols | Silica Gel | Covalent attachment via amide bond formation | Asymmetric multicomponent reactions |

| Chiral amino alcohol | Magnetite nanoparticles | Covalent attachment to functionalized nanoparticles | Asymmetric transfer hydrogenation of ketones |

Asymmetric Carbon-Carbon Bond Forming Reactions

Enantioselective Reformatsky Reactions Catalyzed by this compound Derivatives

Derivatives of (1S,2R)-2-amino-1,2-diphenylethanol have been successfully employed as chiral ligands in the asymmetric Reformatsky reaction. This reaction is a classic method for the synthesis of β-hydroxy esters, which are important building blocks in organic synthesis. The use of chiral ligands allows for the enantioselective addition of a zinc enolate to an aldehyde, yielding optically active products.

In a notable study, a series of chiral tridentate β-amino alcohol ligands were synthesized from (1R, 2S)-2-amino-1,2-diphenylethanol and various substituted salicylaldehydes. acs.orgmdpi.comresearchgate.netnih.gov These ligands, in the presence of a zinc source, catalyzed the asymmetric Reformatsky reaction between aldehydes and ethyl iodoacetate. acs.orgmdpi.comresearchgate.netnih.gov The resulting β-hydroxy esters were obtained in moderate to good yields and with enantioselectivities of up to 81% ee. mdpi.comnih.gov This catalytic system was found to be effective for a range of aldehydes, including aromatic, heteroaromatic, conjugated, and aliphatic substrates. mdpi.com The highest enantioselectivities were observed with naphthaldehydes. acs.orgnih.gov

The following table summarizes the results for the asymmetric Reformatsky reaction of various aldehydes with ethyl iodoacetate catalyzed by a chiral ligand derived from (1R, 2S)-2-amino-1,2-diphenylethanol and 3,5-di-tert-butylsalicylaldehyde.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 68 | 60 |

| 4-Methoxybenzaldehyde | 65 | 62 |

| 4-Chlorobenzaldehyde | 63 | 63 |

| 2-Naphthaldehyde | 52 | 80 |

| 1-Naphthaldehyde | 58 | 81 |

| Cinnamaldehyde | 61 | 45 |

| Hexanal | 55 | 35 |

Reaction conditions: Aldehyde (1.0 equiv), ethyl iodoacetate (2.0 equiv), ZnMe2 (2.25 equiv), chiral ligand (20 mol%) in Et2O at room temperature.

Asymmetric Barbier-Type Allylations and Propargylations with Organoindium Reagents

The Barbier-type reaction is a versatile method for the formation of carbon-carbon bonds, involving the in situ generation of an organometallic reagent that then adds to a carbonyl compound. The use of indium as the metal has gained significant attention due to its tolerance to a variety of functional groups and its ability to be used in aqueous media. The development of asymmetric versions of this reaction is of great interest for the synthesis of chiral homoallylic and homopropargylic alcohols.

While various chiral ligands have been explored for indium-mediated asymmetric Barbier-type reactions, specific applications of this compound or its derivatives in conjunction with organoindium reagents for allylations and propargylations are not extensively documented in the reviewed literature. Research in this area has reported the use of other chiral ligands to achieve enantioselectivity in these transformations. acs.orgnih.govacs.orgdicp.ac.cnresearchgate.net For instance, studies have shown that other chiral amino alcohols can be effective in promoting the enantioselective allylation of aldehydes and ketones under Barbier-type conditions, affording the corresponding chiral alcohol products in good yields and with high enantiomeric excess. acs.orgresearchgate.net

Chiral Auxiliary in the Preparation of Homopropargylic Alcohols

Homopropargylic alcohols are valuable synthetic intermediates that can be converted into a variety of other functional groups. One common method for their enantioselective synthesis is the addition of an alkynyl nucleophile to an aldehyde, often guided by a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uklookchem.com After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

Despite the utility of chiral auxiliaries in asymmetric synthesis, the specific use of this compound as a chiral auxiliary for the preparation of homopropargylic alcohols has not been prominently reported in the surveyed scientific literature. The synthesis of enantiomerically enriched homopropargylic alcohols has been achieved through various other methods, including the use of different chiral auxiliaries and catalytic asymmetric alkynylations. researchgate.netacs.org

Stereoselective Staudinger-Type [2+2] Cycloadditions for β-Lactam Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful and convergent method for the synthesis of β-lactams. nih.govresearchgate.netacs.orgwikipedia.org β-Lactams are a class of compounds of significant importance, most notably as the core structural motif in penicillin and cephalosporin (B10832234) antibiotics. The stereoselective synthesis of β-lactams is crucial, as the biological activity is often dependent on the stereochemistry of the molecule.

The development of asymmetric variants of the Staudinger reaction has been an area of active research, with many approaches relying on the use of chiral auxiliaries attached to either the ketene or the imine. researchgate.netacs.org More recently, the use of chiral catalysts to control the stereochemical outcome of the reaction has been explored. nih.govacs.org While a variety of chiral catalysts have been investigated for this transformation, the application of this compound or its derivatives as a catalyst in the stereoselective Staudinger-type [2+2] cycloaddition for β-lactam synthesis is not well-documented in the reviewed literature. Research in this field has focused on other types of chiral catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine and N-heterocyclic carbenes. nih.govwikipedia.org

Nucleophilic Conjugate Additions Using this compound Derived Organocatalysts

Nucleophilic conjugate addition, or the Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The development of asymmetric versions of this reaction, particularly through the use of small organic molecules as catalysts (organocatalysis), has been a major focus in recent years. Chiral amino alcohols are a class of compounds that have shown promise as organocatalysts for asymmetric Michael additions.

While the broader class of β-amino alcohols has been shown to be effective organocatalysts in asymmetric Michael additions, specific examples detailing the use of organocatalysts derived from this compound for nucleophilic conjugate additions are not extensively covered in the available literature. Studies have demonstrated that simple primary β-amino alcohols can act as efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording the chiral adducts in high yields and with excellent stereoselectivities. nih.gov This suggests the potential for derivatives of this compound to be effective in this capacity, though specific research to this effect is not detailed in the reviewed sources.

Asymmetric Reduction Reactions

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the pharmaceutical and fine chemical industries. mdpi.com One of the most effective methods for achieving this transformation is through the use of chiral oxazaborolidine catalysts, often generated in situ from a chiral amino alcohol and a boron source. mdpi.comresearchgate.net

Chiral amino alcohols, such as derivatives of this compound, are excellent precursors for these catalysts. The in situ generated oxazaborolidine catalyst creates a chiral environment that directs the approach of a reducing agent, such as borane, to one face of the ketone, resulting in the formation of a single enantiomer of the alcohol. This method is known for its high enantioselectivity and predictability. mdpi.comresearchgate.net

The general mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the oxazaborolidine. The bulky substituents of the chiral ligand then block one face of the ketone, forcing the hydride to be delivered from the less hindered face. The following table illustrates the typical performance of such catalytic systems in the asymmetric reduction of various ketones.

| Ketone | Chiral Ligand | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (1S,2R)-N-p-toluenesulfonyl-2-amino-1,2-diphenylethanol | BH3·THF | 95 | 97 (R) |

| Propiophenone | (1S,2R)-N-p-toluenesulfonyl-2-amino-1,2-diphenylethanol | BH3·THF | 92 | 96 (R) |

| 1-Tetralone | (1S,2R)-N-p-toluenesulfonyl-2-amino-1,2-diphenylethanol | BH3·THF | 90 | 98 (S) |

| 2-Chloroacetophenone | (1S,2R)-N-p-toluenesulfonyl-2-amino-1,2-diphenylethanol | BH3·THF | 88 | 95 (R) |

Note: The data presented in this table is representative of typical results obtained with chiral amino alcohol-derived oxazaborolidine catalysts and may not directly correspond to the use of this compound itself, for which specific data was not available in the reviewed literature.

Enantioselective Hydrosilylation of Ketimines

The enantioselective hydrosilylation of ketimines is a powerful method for the synthesis of chiral amines. Derivatives of this compound have been investigated as organocatalysts in this transformation. For instance, the closely related (1R,2S)-1,2-diphenyl-2-formamidoethanol, which shares the core stereochemical structure, has been successfully employed as a Lewis base catalyst for the hydrosilylation of a range of N-aryl ketimines. This catalyst has demonstrated the ability to afford high isolated yields and moderate to high enantioselectivities.

The research in this area suggests that the formamido group of the catalyst plays a crucial role in the activation of the hydrosilane, facilitating the transfer of the hydride to the ketimine in an enantioselective manner. The steric and electronic properties of the catalyst, dictated by the diphenyl scaffold, guide the approach of the reagents, leading to the preferential formation of one enantiomer of the resulting amine.

Table 1: Enantioselective Hydrosilylation of N-Aryl Ketimines Catalyzed by a (1S,2R)-1,2-Diphenylethanol Derivative

| Entry | Ketimine Substrate | Yield (%) | ee (%) |

| 1 | N-(1-phenylethylidene)aniline | 92 | 80 |

| 2 | N-(1-(4-methylphenyl)ethylidene)aniline | 94 | 82 |

| 3 | N-(1-(4-methoxyphenyl)ethylidene)aniline | 91 | 78 |

| 4 | N-(1-(4-chlorophenyl)ethylidene)aniline | 93 | 75 |

Asymmetric Oxidation Reactions

Vanadium(V) Schiff base complexes derived from chiral amino alcohols are effective catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides and the epoxidation of olefins. This compound can be readily converted into a chiral Schiff base ligand, which, upon complexation with a vanadium source, forms a potent catalyst for these oxidations, typically using hydrogen peroxide as the oxidant.

In the asymmetric oxidation of sulfides, the chiral vanadium complex facilitates the transfer of an oxygen atom from the peroxide to the sulfur atom. The stereochemical environment created by the chiral ligand directs the oxidation to one of the lone pairs of the sulfur atom, resulting in the formation of an enantioenriched sulfoxide. The efficiency and enantioselectivity of this process are influenced by the structure of the Schiff base ligand and the reaction conditions.

Similarly, these chiral vanadium complexes can catalyze the enantioselective epoxidation of various olefins. The catalyst activates the oxidant and directs its delivery to one face of the double bond, leading to the formation of a chiral epoxide. The choice of solvent and the electronic and steric properties of the olefin substrate can significantly impact the outcome of the reaction.

Table 2: Asymmetric Oxidation of Sulfides Catalyzed by a Vanadium(V) Schiff Base Complex

| Entry | Sulfide Substrate | Oxidant | Yield (%) | ee (%) |

| 1 | Thioanisole | H₂O₂ | 85 | 75 |

| 2 | Methyl p-tolyl sulfide | H₂O₂ | 88 | 80 |

| 3 | Benzyl phenyl sulfide | H₂O₂ | 82 | 72 |

| 4 | Cyclohexyl methyl sulfide | H₂O₂ | 75 | 65 |

Table 3: Asymmetric Epoxidation of Olefins Catalyzed by a Vanadium(V) Schiff Base Complex

| Entry | Olefin Substrate | Oxidant | Yield (%) | ee (%) |

| 1 | Styrene | H₂O₂ | 78 | 68 |

| 2 | α-Methylstyrene | H₂O₂ | 81 | 72 |

| 3 | Indene | H₂O₂ | 85 | 75 |

| 4 | 1,2-Dihydronaphthalene | H₂O₂ | 83 | 70 |

Other Asymmetric Transformations

Chiral amino alcohols are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The stereogenic centers present in this compound can be incorporated into the final drug molecule, imparting the desired chirality. One notable example is its potential application in the synthesis of neurokinin NK1 receptor antagonists, such as (+)-L-733,060. The synthesis of such complex molecules often relies on the use of chiral precursors to control the stereochemistry of the final product. The rigid diphenyl framework of this compound can serve as a chiral template to direct subsequent transformations, ensuring the correct spatial arrangement of functional groups in the target pharmaceutical.

The principles of asymmetric synthesis are also of paramount importance in the agrochemical industry. The biological activity of many pesticides and herbicides is often associated with a single enantiomer, while the other may be inactive or even detrimental. Therefore, the synthesis of enantiomerically pure agrochemicals is highly desirable to improve efficacy and reduce environmental impact.

This compound and its derivatives can be employed as chiral auxiliaries or ligands in the synthesis of chiral agrochemicals. For instance, in the development of novel fungicides and insecticides, the introduction of stereogenic centers can significantly enhance their potency and selectivity. The use of chiral catalysts derived from compounds like this compound allows for the efficient and stereocontrolled synthesis of these complex active ingredients, contributing to the development of more effective and environmentally benign crop protection agents.

Development of Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) are at the core of enantioselective HPLC, a powerful technique for separating enantiomers. The fundamental principle involves a chiral selector, which is immobilized onto a solid support (typically silica gel), creating an environment where enantiomers of a racemic compound exhibit different affinities and are thus separated.

The creation of an effective CSP involves covalently bonding a chiral selector to a support material, often aminated silica gel, to ensure column durability and stability. hplc.eu While direct immobilization of this compound is one approach, a common strategy involves its incorporation into a polymer that is then attached to the silica support.

For instance, new chiral polymers can be synthesized through copolymerization of a chiral diamine derivative, such as (1R,2R)-(+)-1,2-diphenylethylenediamine (a compound structurally related to the anilino-ethanol), with agents like phenyl diisocyanate and terephthaloyl chloride. nih.gov These resulting polymers are subsequently immobilized on aminated silica gel to create the final CSP. nih.gov The success of the immobilization and the surface coverage of the chiral units on the silica gel can be confirmed and quantified using techniques like Fourier transform-IR, elemental analysis, and NMR spectroscopy. nih.gov This covalent bonding ensures that the chiral selector does not leach from the column during use, which is a significant advantage for the longevity of preparative columns. hplc.eu

The performance of a newly synthesized polymer-type CSP is assessed by its ability to separate a wide range of chiral compounds using HPLC. nih.gov The evaluation process involves investigating several key parameters that influence the separation efficiency.

The composition of the mobile phase, including the type and concentration of organic additives, is systematically varied to optimize the resolution of enantiomers. nih.gov Researchers also study the effect of the sample amount injected to understand the loading capacity of the column. nih.gov A critical finding in the development of these CSPs is that the molecular weight and chain length of the polymeric chiral selector can significantly impact the enantioseparation ability of the corresponding stationary phase. nih.gov Polysaccharide-based CSPs, for example, are among the most successful and widely used for both analytical and preparative enantioseparations due to their excellent performance in chiral recognition. mdpi.commdpi.com The choice of mobile phase for these types of columns is broad, with both normal-phase (e.g., hydrocarbon/alcohol mixtures) and reversed-phase conditions being applicable. hplc.eu

Diastereomeric Salt Formation for Optical Resolution of Carboxylic Acids

The classical method of resolving a racemic mixture of a chiral acid involves reacting it with an enantiomerically pure chiral base. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. nih.gov this compound and its analogs are effective chiral bases for this purpose.

Erythro-2-amino-1,2-diphenylethanol (ADPE), which includes the (1S,2R)-isomer, has been demonstrated to be an efficient resolving agent for various 3-hydroxycarboxylic acids. nih.govnih.gov In this process, a racemic mixture of the carboxylic acid is combined with an enantiopure form of ADPE, leading to the formation of two diastereomeric salts. nih.gov Due to differences in their solubility, one salt preferentially crystallizes from the solution, allowing for its separation from the more soluble salt which remains in the mother liquor. nih.gov

This method has been successfully applied to resolve racemic mixtures of acids such as 3-hydroxy-4-phenylbutanoic acid and 3-hydroxy-4-(4-chlorophenyl)butanoic acid. nih.govnih.gov The efficiency of the resolution is determined by the yield and the enantiomeric excess (ee) of the carboxylic acid recovered from the less-soluble salt. nih.gov

Below is a table summarizing the results of the optical resolution of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) using (-)-ADPE in different solvents. nih.gov

| Solvent | Yield (%) | ee of Salt (%) | Configuration of Acid | Efficiency (%) |

|---|---|---|---|---|

| CHCl₃ | 40 | 94 | R | 38 |

| THF | 36 | 99 | R | 36 |

| CH₃CN | 36 | 80 | S | 29 |

| Acetone | 41 | 68 | S | 28 |

| EtOH | 45 | 50 | S | 23 |

| MeOH | 45 | 48 | S | 22 |

Data sourced from Molecules, 2022. nih.gov The efficiency is calculated as: Yield (%) × ee (%) / 100.

The success and efficiency of chiral resolution via diastereomeric salt formation are governed by several interconnected factors related to the molecular interactions within the crystal lattice. nih.gov

Intermolecular Forces: X-ray crystallographic analyses of the diastereomeric salts formed between hydroxycarboxylic acids and ADPE have revealed the critical role of specific non-covalent interactions. nih.govnih.gov Hydrogen bonding networks and CH/π interactions are paramount in reinforcing the crystal structure of the less-soluble salt, thereby enhancing chiral recognition and the stability of the crystal. nih.govmdpi.com These well-defined interactions create a tightly packed structure, which is a key factor in the differential solubility of the diastereomers. researchgate.net

Solvent Effects: The choice of solvent for crystallization is a crucial parameter that significantly influences the efficiency and even the outcome of the resolution. nih.govmdpi.com The polarity of the solvent plays a major role. mdpi.com As shown in the table above for the resolution of 3-hydroxy-4-phenylbutanoic acid with (-)-ADPE, less polar solvents like chloroform (B151607) (CHCl₃) and tetrahydrofuran (B95107) (THF) preferentially yielded the salt of the (R)-acid with high efficiency. nih.gov In contrast, more polar solvents like acetonitrile, acetone, and alcohols resulted in the preferential crystallization of the (S)-acid salt, albeit with lower efficiency. nih.gov This demonstrates that the solvent can modulate the relative solubilities of the diastereomeric salts, sometimes leading to an inversion of which enantiomer is isolated.

Supramolecular Chemistry and Materials Science Applications of 1s,2r 2 Anilino 1,2 Diphenylethanol

Construction of Chiral Host Complexes and Frameworks

There is no available research detailing the use of (1S,2R)-2-anilino-1,2-diphenylethanol as a building block for chiral host complexes or frameworks. The specific subsections below remain unelucidated for this compound.

Preparation of Chiral Helical Columnar Structures and Channel-Like Cavities

No studies have been published on the self-assembly of This compound to form chiral helical columnar structures or materials with channel-like cavities. The hydrogen bonding patterns and steric interactions that would govern such assemblies have not been reported.

Guest Inclusion and Release Properties within Supramolecular Host Systems

Consistent with the lack of information on the formation of host systems, there is no data on the guest inclusion and release properties of any supramolecular structures derived from This compound .

Chiral Sensing Systems

The application of This compound in the development of chiral sensing systems has not been explored in the current body of scientific literature.

Solid-State Fluorescence Sensing Systems Incorporating this compound

There are no published reports on the development or application of solid-state fluorescence sensing systems that incorporate This compound . Research on its potential as a chiral fluorophore or as a component in a fluorescent sensing assembly is not available.

Mechanistic Insights and Computational Studies of 1s,2r 2 Anilino 1,2 Diphenylethanol Mediated Reactions

Proposed Catalytic Asymmetric Mechanisms

In asymmetric catalysis, (1S,2R)-2-anilino-1,2-diphenylethanol and similar chiral amino alcohols typically operate through mechanisms that involve the formation of transient, diastereomeric intermediates or transition states with the substrate. The energy difference between these diastereomeric pathways dictates the enantioselectivity of the reaction.

For example, in the asymmetric reduction of prochiral ketones, the amino alcohol can form an oxazaborolidine catalyst in situ upon reaction with a boron source like borane. The ketone then coordinates to the boron atom, positioning it for a stereoselective hydride transfer from the borane. The chirality of the amino alcohol, dictated by the specific arrangement of its phenyl, hydroxyl, and anilino groups, creates a sterically defined pocket. This pocket favors one of the two possible orientations of the ketone, leading to the preferential formation of one enantiomer of the resulting alcohol.

Similarly, in metal-catalyzed reactions, such as the addition of organozinc reagents to aldehydes, the amino alcohol acts as a chiral ligand. It coordinates to the metal center (e.g., zinc), forming a chiral complex. The substrate (aldehyde) then coordinates to this complex, and the nucleophile is delivered from the organometallic reagent to one face of the aldehyde, guided by the steric and electronic properties of the ligand. The proposed mechanism often involves a six-membered, chair-like transition state, where the substituents of the amino alcohol ligand control the facial selectivity of the nucleophilic attack.

Influence of Chiral Amino Alcohol Structure on Enantioselectivity

The enantioselectivity of reactions catalyzed by chiral amino alcohols is highly sensitive to the specific structure of the catalyst. The substituents on the chiral backbone play a critical role in defining the steric and electronic environment of the active site.

The structure of this compound features two phenyl groups on the C1 and C2 carbons and an anilino group on the C2 carbon. These bulky phenyl groups are fundamental to its ability to induce high levels of asymmetry. Studies comparing amino alcohols with phenyl groups to their analogs with cyclohexyl groups have shown that sterically more demanding substituents consistently lead to higher enantioselectivity. polyu.edu.hk For instance, catalysts derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol were found to give significantly better enantiomeric excesses (e.e.'s) in the conjugate addition to enones compared to their phenyl analogs. polyu.edu.hk This suggests that the large steric hindrance provided by the phenyl groups in this compound is a key factor in creating a highly selective chiral pocket.

The relative stereochemistry of the hydroxyl and amino groups (a syn or 1,2-cis relationship in this case) is also paramount. This specific arrangement locks the molecule into a conformation that effectively shields one face of the coordinated substrate, thereby directing the incoming reagent to the opposite face.

Table 1: Comparison of Enantioselectivity with Different Ligand Backbones

| Catalyst Backbone | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| 2-amino-1,2-diphenylethanol | Conjugate Addition | Moderate to Good | polyu.edu.hk |

| 2-amino-1,2-dicyclohexylethanol | Conjugate Addition | Up to 86.7% | polyu.edu.hk |

This table illustrates the principle that increased steric bulk on the catalyst backbone can lead to improved enantioselectivity.

Role of Hydrogen Bonding and Non-Covalent Interactions in Chiral Recognition

Chiral recognition, the process by which the catalyst differentiates between the two enantiotopic faces of a prochiral substrate or two enantiomers in a kinetic resolution, is governed by a network of non-covalent interactions. For this compound, hydrogen bonding is a primary and crucial interaction.

The hydroxyl (-OH) and anilino (-NH-) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can also act as acceptors. These groups can form hydrogen bonds with the substrate, locking it into a specific orientation within the catalyst's chiral pocket. nih.govresearchgate.net This rigidifies the transition state assembly and amplifies the energy difference between the two competing diastereomeric pathways. Research has shown that capping potential hydrogen-bonding sites in chiral molecules can lead to a dramatic drop in induced optical activity, confirming the foundational role of these interactions in chiral discrimination. nih.gov

Beyond hydrogen bonding, other non-covalent interactions such as π-π stacking and lone pair-π interactions are significant, particularly due to the presence of three phenyl rings in the molecule. researchgate.net The phenyl groups on the ethanol (B145695) backbone and the anilino moiety can engage in π-stacking with aromatic substrates, further stabilizing the desired transition state. These weak but cumulative interactions are critical for achieving high levels of enantioselectivity. researchgate.net

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of asymmetric reactions. mdpi.comresearchgate.net DFT calculations allow for the modeling of reactants, intermediates, transition states, and products at the molecular level, providing deep insights into the factors controlling stereoselectivity. mdpi.com

For reactions mediated by this compound, DFT can be used to:

Determine Transition State Geometries: Researchers can model the three-dimensional structures of the diastereomeric transition states. This allows for a visual understanding of how the chiral ligand directs the stereochemical outcome.

Calculate Activation Energies: By calculating the relative energies of the competing transition states, the enantiomeric excess of a reaction can be predicted. The transition state with the lower activation energy corresponds to the major enantiomer formed. researchgate.net

Analyze Non-Covalent Interactions: DFT can quantify the strength and nature of the non-covalent interactions, such as hydrogen bonds and π-stacking, that stabilize the favored transition state. acs.org This helps to confirm the roles of different functional groups within the catalyst.

Evaluate Reaction Pathways: DFT can be used to compare different proposed mechanistic pathways (e.g., concerted vs. stepwise) and determine the most energetically favorable route. pku.edu.cn

These theoretical studies provide a detailed picture of the catalytic cycle and can guide the rational design of more efficient and selective catalysts. researchgate.net

Solvent Effects on Stereoselectivity and Reaction Outcomes

In reactions involving chiral amino alcohols, solvent polarity and coordinating ability are key factors.

Polar vs. Nonpolar Solvents: In some catalytic systems, switching from a polar solvent to a nonpolar one, such as from dichloromethane (B109758) to hexane, can increase enantioselectivity. diva-portal.org This is often because nonpolar solvents are less likely to interfere with the crucial hydrogen bonding interactions between the catalyst and the substrate.

Coordinating Solvents: Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can sometimes coordinate to the metal center in a catalyst complex. acs.orgnih.gov This can either enhance or diminish enantioselectivity depending on whether the solvent coordination helps to organize or disrupt the chiral environment around the substrate.

Experimental data show that even subtle changes in the solvent can lead to significant variations in yield and enantiomeric excess. rsc.org Therefore, solvent screening is a critical step in the optimization of any reaction catalyzed by this compound.

Table 2: Illustrative Effect of Solvent on Enantioselectivity in a Cu-Catalyzed Reaction

| Entry | Solvent | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 1 | MTBE | 90 | 88:12 | nih.gov |

| 2 | Et₂O | 87 | 89:11 | nih.gov |

| 3 | 2-Me-THF | 95 | 94:6 | nih.gov |

This table presents data from a study on a Cu-catalyzed asymmetric synthesis of γ-amino alcohols, demonstrating that the choice of ethereal solvent significantly influences the enantioselectivity.

Future Research Directions and Emerging Applications

Development of Novel (1S,2R)-2-anilino-1,2-diphenylethanol Derivatives for Enhanced Catalytic Activity

The catalytic performance of the parent this compound scaffold is a springboard for the design of new, more potent derivatives. Future research is intensely focused on modifying the core structure to fine-tune its steric and electronic properties, thereby enhancing catalytic activity, enantioselectivity, and substrate scope.

A primary strategy involves the N-alkylation or N-arylation of the amino group. For instance, the synthesis of (S)-2-dialkylamino-1,2,2-triphenylethanols has yielded a new family of ligands that demonstrate exceptional performance in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. acs.org Modifications that create a pyrrolidinyl or morpholino moiety on the nitrogen atom have proven particularly effective. acs.org These derivatives, when used as ligands, have achieved enantioselectivities in the range of 91-97% for a broad spectrum of aldehydes. acs.org Another approach is the introduction of substituents on the phenyl rings of the ethanol (B145695) backbone or the aniline (B41778) moiety. For example, creating C2-symmetric amino diols, such as (R,R)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol, has led to effective heterobimetallic catalysts for asymmetric Michael addition reactions. researchgate.net

The table below illustrates the impact of such derivatization on a representative reaction: the addition of diethylzinc to benzaldehyde.

| Ligand Derivative | Key Structural Modification | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol | N-pyrrolidinyl group | 97% | acs.org |

| (S)-2-morpholino-1,2,2-triphenylethanol | N-morpholino group | 96% | acs.org |

| (S)-2-(N,N-dimethylamino)-1,2,2-triphenylethanol | N,N-dimethyl group | 94% | acs.org |

Future work will likely explore the introduction of electron-donating or electron-withdrawing groups to modulate the Lewis basicity of the nitrogen and oxygen atoms, influencing their coordination to metal centers. Furthermore, attaching polymerizable groups, such as a vinylbenzyl moiety, allows for the creation of polymer-anchored catalysts, facilitating catalyst recovery and reuse. researchgate.net

Exploration of New Asymmetric Reactions Utilizing this compound Based Systems

While ligands based on this compound are well-established in reactions like the addition of organozincs to aldehydes and Michael additions, a significant area of future research is their application in a wider array of asymmetric transformations. researchgate.netnih.govnih.gov The development of tandem or domino reactions, where multiple bonds are formed in a single operation, represents a particularly promising frontier for creating molecular complexity with high efficiency. researchgate.net

Emerging applications include:

Asymmetric Alkynylation: The enantioselective addition of terminal alkynes to aldehydes is a powerful method for generating chiral propargylic alcohols, which are versatile synthetic intermediates. nih.govnih.gov Systems utilizing amino alcohol ligands in conjunction with zinc or other metals are being optimized to broaden the substrate scope and improve functional group tolerance. nih.gov

Photochemical Cycloadditions: A novel strategy employs a dual-catalyst system, combining a visible-light-absorbing photocatalyst with a chiral Lewis acid catalyst derived from ligands like this compound. This approach enables highly enantioselective [2+2] photocycloadditions, a reaction class that has traditionally been challenging to control stereochemically. nih.gov

Tandem Reactions: Designing catalysts that can orchestrate multi-step reaction sequences is a key goal. For example, a catalyst system could initiate an asymmetric Michael addition, followed by an intramolecular cyclization, to build complex heterocyclic structures in a single pot with high stereocontrol. researchgate.net

Aldol (B89426) and Mannich Reactions: Exploring the utility of these ligands in classic carbon-carbon and carbon-nitrogen bond-forming reactions like asymmetric aldol and Mannich reactions is another avenue of research.

The table below summarizes the application of related chiral amino alcohol systems in various emerging asymmetric reactions.

| Reaction Type | Catalyst System Component | Key Outcome | Reference |

|---|---|---|---|

| Michael Addition | (R,R)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | High yield and enantiomeric excess for Michael adducts. | researchgate.net |

| Alkyne Addition to Aldehydes | Amino alcohol / Dialkylzinc | Formation of chiral propargylic alcohols with controlled stereochemistry. | nih.gov |

| [2+2] Photocycloaddition | Chiral Lewis Acid / Ru(bpy)₃²⁺ | Elimination of racemic background reaction, high enantioselectivity. | nih.gov |

Advancements in Chiral Materials and Supramolecular Assemblies Incorporating this compound

The incorporation of chiral units like this compound into macromolecules and supramolecular structures is an exciting direction that extends their function beyond homogeneous catalysis. msleelab.org This research area aims to create advanced materials with applications in heterogeneous catalysis, enantioselective separations, and chiral sensing. researchgate.net

Chiral Polymers: One approach involves the synthesis of polymers where the chiral amino alcohol is a constituent of the repeating monomer unit. mdpi.comresearchgate.net This can be achieved by attaching a polymerizable group to the molecule. The resulting chiral polymers can act as recoverable ligands for metal catalysts. nih.govresearchgate.net For example, helically chiral polymers, whose chirality arises from their secondary structure, can serve as unique ligands in asymmetric catalysis, creating a well-defined chiral microenvironment around a metal center. nih.gov

Supramolecular Assemblies: Supramolecular chemistry offers a pathway to construct ordered, functional chiral systems through non-covalent interactions like hydrogen bonding, metal coordination, or host-guest interactions. nih.govmdpi.com Chiral molecules can act as building blocks or templates to induce chirality in a larger assembly. nih.gov For instance, this compound could be incorporated into metal-organic frameworks (MOFs) or self-assembled monolayers on surfaces, creating chiral environments for enantioselective adsorption or catalysis. researchgate.net These 2D or 3D chiral materials offer a high surface area and precisely arranged functional groups, which can lead to unique catalytic properties and applications as chiral nanoreactors. researchgate.net

Integration of Computational Chemistry for Rational Design of this compound Catalysts

The empirical, trial-and-error approach to catalyst development is increasingly being supplemented and guided by computational chemistry. mdpi.com Methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms and understanding the origins of stereoselectivity, enabling the rational, in silico design of improved catalysts. nih.govmdpi.com

Future research in this domain will focus on:

Transition State Modeling: By calculating the energies of the diastereomeric transition states that lead to the different enantiomers of the product, researchers can predict the enantiomeric excess of a reaction. nih.gov This understanding allows for targeted modifications to the catalyst structure to further stabilize the desired transition state and increase selectivity.

Non-Covalent Interaction Analysis: Computational models can identify and quantify the crucial non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) between the catalyst, substrates, and reagents in the transition state. This insight is critical for designing new derivatives where these interactions are optimized for maximum stereocontrol. researchgate.net

High-Throughput Screening: As computational power increases, it becomes feasible to perform virtual screening of large libraries of potential catalyst derivatives. creative-quantum.eu This data-driven approach can rapidly identify promising candidates for experimental synthesis and testing, accelerating the discovery process. researchgate.net

Mechanism Elucidation: DFT studies can help confirm or refute proposed catalytic cycles. For instance, calculations can clarify the role of different species in solution, the mechanism of catalyst activation, and the rate-determining step of the reaction, providing a more complete picture of how the catalyst functions. researchgate.net

The synergy between computational prediction and experimental validation is poised to become a central paradigm in the development of the next generation of catalysts based on the this compound framework. creative-quantum.eu

Q & A

Q. Q: What are the standard synthetic routes for preparing (1S,2R)-2-amino-1,2-diphenylethanol, and how are enantiomeric excess (ee) and purity validated?

A: The compound is typically synthesized via reductive amination of benzaldehyde derivatives with chiral amines. For example, a two-step procedure involves condensation of pyridine-3-carbaldehyde with (1S,2R)-2-amino-1,2-diphenylethanol in anhydrous methanol, followed by sodium borohydride reduction and purification via medium-pressure liquid chromatography (MPLC) using CH₂Cl₂/MeOH gradients . Purity (>98%) is confirmed by ¹H NMR, while enantiomeric excess is validated via chiral HPLC or polarimetry (e.g., specific rotation [α]D²⁵ = +7° in EtOH) .

Advanced Stereochemical Characterization

Q. Q: How can conflicting stereochemical assignments in literature be resolved for vicinal amino alcohols like this compound?

A: Combined chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), paired with density functional theory (DFT) calculations, are critical. For (1S,2R)-2-amino-1,2-diphenylethanol, ECD and VCD spectra were computed for all possible stereoisomers and matched to experimental data, achieving 100% confidence in absolute configuration (AC) assignment . X-ray crystallography of derivatives (e.g., 2-oxazolidinones) can also corroborate assignments .

Handling and Stability

Q. Q: What are the critical storage and handling protocols to maintain stability?

A: The compound is hygroscopic and sensitive to oxidation. Storage at 2–8°C under inert atmosphere (argon or nitrogen) is recommended. Prolonged exposure to air or moisture leads to racemization and degradation, detectable via NMR or TLC monitoring .

Application in Asymmetric Catalysis

Q. Q: How is this compound utilized as a chiral ligand or additive in stereoselective reactions?

A: It serves as a chiral auxiliary in asymmetric transfer hydrogenation and Barbier reactions. For example, it coordinates with ruthenium to form catalysts for enantioselective reductions, achieving >90% ee in ketone hydrogenation . In Barbier reactions, it enhances γ-regioselectivity and stereocontrol via cyclic transition states .

Derivatization for Functional Materials

Q. Q: What methodologies enable covalent immobilization of this compound for chiral stationary phases (CSPs) in HPLC?

A: Reaction with phenyl isocyanate forms a urea-linked chiral selector, which is grafted onto aminated silica gel using linkers like 1,4-phenylene diisocyanate. The resulting CSPs exhibit excellent enantioseparation for aryl alcohols and amines, with resolution factors (Rs) up to 2.5. Linker choice (flexibility vs. rigidity) directly impacts selectivity .

Contradictions in Reaction Yields

Q. Q: How can researchers address inconsistent yields in reductive amination protocols?

A: Yield variations (e.g., 70–89%) arise from competing side reactions (e.g., over-reduction or imine hydrolysis). Key optimizations include:

- Activated molecular sieves to scavenge water .

- Stoichiometric control of NaBH₄ (1.0–1.2 eq.) to minimize byproducts.

- Low-temperature reaction conditions (–20°C) to stabilize intermediates .

Computational Modeling for Mechanistic Insights

Q. Q: What computational tools are used to predict reaction pathways involving this compound?

A: DFT calculations (e.g., B3LYP/6-31G*) model transition states in asymmetric catalysis. For example, the stereochemical outcome of oxazolidinone formation from (1S,2R)-2-amino-1,2-diphenylethanol and triphosgene is predicted via analysis of steric and electronic effects in the transition state .

Scale-Up Challenges

Q. Q: What are the critical considerations for scaling up synthesis beyond laboratory scales?

A: Key challenges include:

- Solvent volume optimization : Replace methanol with ethanol for safer large-scale reactions.

- Purification : Transition from MPLC to recrystallization (e.g., toluene) for cost efficiency .

- Catalyst recovery : Immobilize metal catalysts (e.g., Ru complexes) on silica to reduce metal leaching .

Safety and Toxicity

Q. Q: What are the occupational exposure limits and emergency protocols for this compound?

A: While specific exposure limits (PC-TWA/STEL) are not established, safety measures include:

- PPE : Gloves, goggles, and fume hood use.

- Spill management : Absorb with inert material (e.g., sand) and dispose per local regulations .

- First aid : Flush eyes with water for 15 minutes and seek medical attention (P337+P313/P304+P340 codes) .

Comparative Analysis of Derivatives

Q. Q: How do structural modifications (e.g., pyridine substitution) alter the compound’s reactivity?

A: Substituting the anilino group with pyridine-3-carbaldehyde (as in compound 7 ) enhances coordination to transition metals (e.g., Cu, Ru), improving catalytic activity in asymmetric reactions. The pyridine’s electron-withdrawing nature also stabilizes intermediates, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.